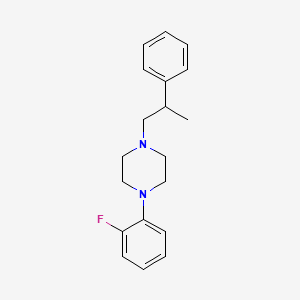![molecular formula C31H26N2O2S B6097773 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6097773.png)
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes phenyl, phenylacetyl, and thienyl groups attached to a hexahydro-dibenzo-diazepinone core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dibenzo-diazepinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the hexahydro-dibenzo-diazepinone core.
Introduction of the phenyl and thienyl groups: This can be achieved through Friedel-Crafts acylation reactions, where phenyl and thienyl groups are introduced using corresponding acyl chlorides in the presence of a Lewis acid catalyst.
Addition of the phenylacetyl group: This step involves the acylation of the intermediate compound with phenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl, Br), nucleophiles (NH₃, OH⁻)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-phenyl-2-[(E)-2-(2-thienyl)ethenyl]-4(3H)-quinazolinone
- 2-phenylquinazolin-4(3H)-one
- 4,5-diphenyl-7H-thieno[2’,3’:3,4]pyrido[2,1-b]quinazolin-7-ones
Uniqueness
3-phenyl-10-(2-phenylacetyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
9-phenyl-5-(2-phenylacetyl)-6-thiophen-2-yl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N2O2S/c34-27-20-23(22-12-5-2-6-13-22)19-25-30(27)31(28-16-9-17-36-28)33(26-15-8-7-14-24(26)32-25)29(35)18-21-10-3-1-4-11-21/h1-17,23,31-32H,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACZAZGZJXFKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CS4)C(=O)CC5=CC=CC=C5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![diethyl {amino[2-(3-bromobenzylidene)hydrazino]methylene}malonate](/img/structure/B6097690.png)
![2-{1-[(6-methyl-2-pyridinyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6097695.png)
![5-[(2-fluorophenoxy)methyl]-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6097697.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide](/img/structure/B6097712.png)
![3-(3-chloro-4-fluorophenyl)-2-methyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6097716.png)
![N-(3-methoxypropyl)-N'-[2-(1-methyl-2-pyrrolidinyl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6097730.png)
![N-[1-(4-methoxyphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6097735.png)

![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-2-methylbenzamide](/img/structure/B6097758.png)
![3-(1,3-DIOXOOCTAHYDRO-4,6-ETHENOCYCLOPROPA[F]ISOINDOL-2(1H)-YL)-3-(2-FURYL)PROPANOIC ACID](/img/structure/B6097759.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B6097767.png)
![2-[(E)-[[2-(4-bromophenyl)quinazolin-4-yl]hydrazinylidene]methyl]phenol](/img/structure/B6097774.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(methylthio)nicotinamide](/img/structure/B6097789.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3-methoxy-2-naphthamide](/img/structure/B6097819.png)
